molecular formula C10H12N4O B13105876 Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate

Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate

Cat. No.: B13105876
M. Wt: 204.23 g/mol
InChI Key: KYSTZGQVURBTTK-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a cyano group, two methyl groups, and an ethyl ester group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethylpyrazine, which is then subjected to cyanoacetylation to introduce the cyano group. The final step involves the esterification of the carboximidate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of ethyl 3-amino-5,6-dimethyl-2-pyrazinecarboximidate.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyrazine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone
  • 2-ethyl-3,5-dimethylpyrazine

Uniqueness

Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties. Its cyano and ester groups provide versatile reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

ethyl 3-cyano-5,6-dimethylpyrazine-2-carboximidate

InChI

InChI=1S/C10H12N4O/c1-4-15-10(12)9-8(5-11)13-6(2)7(3)14-9/h12H,4H2,1-3H3

InChI Key

KYSTZGQVURBTTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=NC(=C(N=C1C#N)C)C

Origin of Product

United States

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